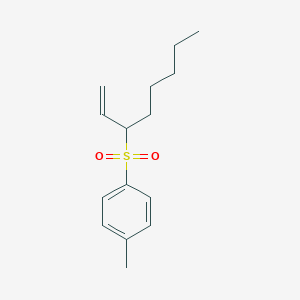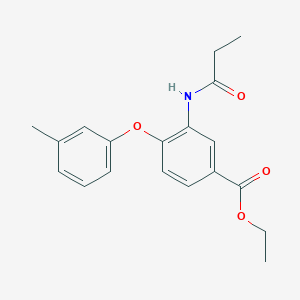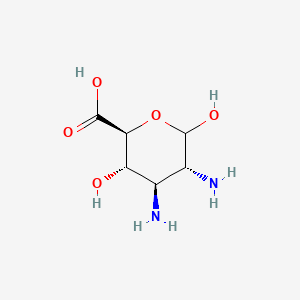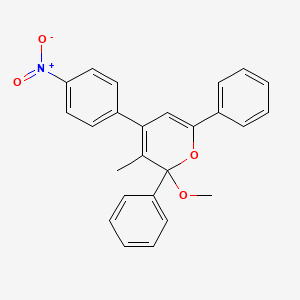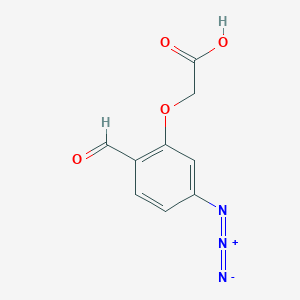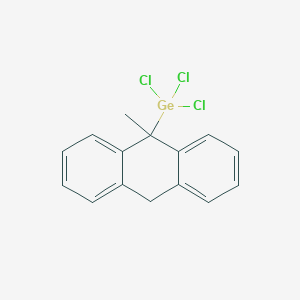
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a germanium atom bonded to a trichloro group and a 9-methyl-9,10-dihydroanthracen-9-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane typically involves the reaction of 9-methyl-9,10-dihydroanthracene with germanium tetrachloride. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy. Once the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as distillation or high-performance liquid chromatography, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding germanium oxides.
Reduction: Reduction reactions can convert the trichloro group to other functional groups, such as hydrides.
Substitution: The trichloro group can be substituted with other nucleophiles, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学的研究の応用
Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as its role in drug delivery systems or as an anticancer agent.
Industry: The compound is used in the development of advanced materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism by which Trichloro(9-methyl-9,10-dihydroanthracen-9-YL)germane exerts its effects involves interactions with molecular targets and pathways within cells. The germanium atom can form coordination complexes with various biomolecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions
特性
CAS番号 |
83608-54-2 |
|---|---|
分子式 |
C15H13Cl3Ge |
分子量 |
372.2 g/mol |
IUPAC名 |
trichloro-(9-methyl-10H-anthracen-9-yl)germane |
InChI |
InChI=1S/C15H13Cl3Ge/c1-15(19(16,17)18)13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-9H,10H2,1H3 |
InChIキー |
VFDBTRGAORCYBB-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2CC3=CC=CC=C31)[Ge](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


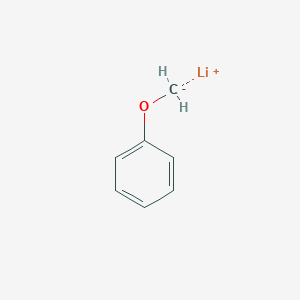
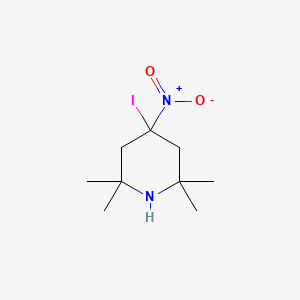
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B14427402.png)
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)

